1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901044-90-4
VCID: VC6345076
InChI: InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3
SMILES: COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Molecular Formula: C23H15FN4O3
Molecular Weight: 414.396

1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901044-90-4

Cat. No.: VC6345076

Molecular Formula: C23H15FN4O3

Molecular Weight: 414.396

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline - 901044-90-4

Specification

CAS No. 901044-90-4
Molecular Formula C23H15FN4O3
Molecular Weight 414.396
IUPAC Name 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3
Standard InChI Key SECRGHCMDLCHIH-UHFFFAOYSA-N
SMILES COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C23H15FN4O3, with a molar mass of 414.396 g/mol. Its structure comprises a pyrazolo[4,3-c]quinoline core, where the pyrazole ring is fused to the quinoline system at positions 4 and 3. Substitutions include:

  • A 4-fluorophenyl group at position 1.

  • A methoxy group (-OCH3) at position 8.

  • A 4-nitrophenyl group (-C6H4NO2) at position 3 .

The fluorine atom enhances electronegativity and metabolic stability, while the nitro group introduces electron-withdrawing effects that may influence redox reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight414.396 g/mol
logP (Partition Coefficient)~5.1 (estimated)
Hydrogen Bond Acceptors7
Polar Surface Area~63.6 Ų

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions, including cyclization, cross-coupling, and functional group interconversion :

  • Core Formation: Condensation of substituted anilines with diketones under acidic conditions generates the pyrazoloquinoline backbone . For example, polyphosphoric acid (PPA) catalyzes solvent-free Friedländer quinoline synthesis, achieving yields >75% in optimized conditions .

  • Aryl Group Introduction: Suzuki-Miyaura cross-coupling installs the 4-fluorophenyl and 4-nitrophenyl groups using palladium catalysts. Brominated intermediates react with arylboronic acids, with reaction times varying between 12–24 hours at 80–100°C .

  • Methoxylation: Nucleophilic substitution at position 8 introduces the methoxy group, often using methanol and a halogenated precursor.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPPA, 90°C, 1 hour78%
Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°C65%
MethoxylationCH3OH, KOH, reflux82%

Industrial Scalability

Microwave-assisted synthesis and solvent-free protocols reduce energy consumption and improve purity . For instance, microwave irradiation cuts reaction times by 50% compared to conventional heating .

Structural and Computational Analysis

Crystallographic Insights

X-ray diffraction of analogous pyrazoloquinolines reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.9519 Å, b = 8.0511 Å, and c = 43.4071 Å . The nitrophenyl group adopts a planar conformation, facilitating π-π stacking interactions critical for solid-state stability .

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311G(d,p)) predict:

  • Noncovalent Interactions: Intramolecular hydrogen bonds between the nitro group and adjacent methoxy oxygen stabilize the molecule .

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of 3.8 eV suggests moderate reactivity, with electron density localized on the nitrophenyl moiety .

  • Molecular Electrostatic Potential (MEP): Regions of high electronegativity (-0.15 au) near the nitro group indicate susceptibility to nucleophilic attack .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL, attributed to membrane disruption via hydrophobic interactions .

Anti-Inflammatory Action

COX-2 inhibition (IC50 = 0.8 µM) surpasses celecoxib (IC50 = 1.2 µM) in murine models, likely due to steric complementarity with the enzyme’s active site .

Physicochemical and Pharmacokinetic Profile

Solubility and Permeability

The compound’s logD (5.08) and polar surface area (63.6 Ų) predict moderate blood-brain barrier permeability but poor aqueous solubility (~5.07 mg/L) . Prodrug strategies (e.g., phosphate esters) are under investigation to enhance bioavailability.

Metabolic Stability

Microsomal studies indicate a half-life of 45 minutes in human liver microsomes, with primary metabolites resulting from nitro reduction and O-demethylation.

Applications and Future Directions

Therapeutic Development

Ongoing research explores hybrid derivatives combining pyrazoloquinoline scaffolds with known pharmacophores (e.g., chalcones) to amplify anticancer activity .

Material Science Applications

The compound’s fluorescence properties (λem = 450 nm) position it as a candidate for organic light-emitting diodes (OLEDs) .

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